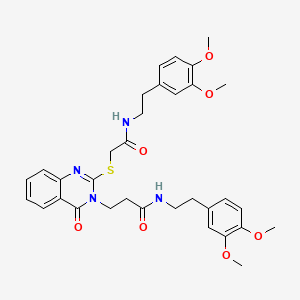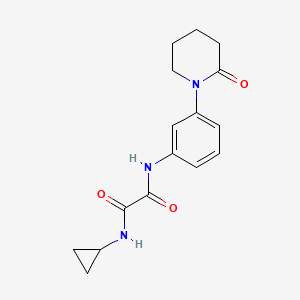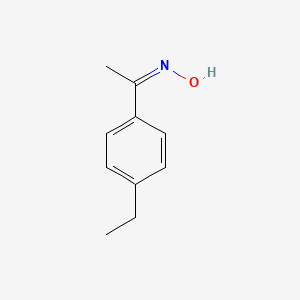![molecular formula C13H18N6O2 B2758456 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 2320174-06-7](/img/structure/B2758456.png)
1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea” is a chemical compound. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in the literature . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled, along with their diverse pharmacological activities . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Wirkmechanismus
Target of Action
The primary target of 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from dividing and proliferating
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the transition from G1 to S phase and the progression of the S phase. By inhibiting CDK2, the compound disrupts these transitions, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .
Result of Action
The primary result of the compound’s action is the inhibition of cell division and proliferation . This is particularly relevant in the context of cancer, where uncontrolled cell division is a hallmark of the disease . By inhibiting CDK2 and disrupting the cell cycle, the compound can potentially induce cell death in cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is its potency and selectivity for G9a. This allows for the specific inhibition of G9a without affecting other histone methyltransferases. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy in vivo. Another limitation is the lack of studies on its toxicity and pharmacokinetics, which are important factors for its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea. One direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and metabolic diseases. Additionally, the development of more potent and selective inhibitors of G9a could lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
The synthesis of 1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex process that involves several steps. The first step is the synthesis of the pyridazine ring, which is achieved by reacting 2,6-dichloropyridazine with sodium methoxide in methanol. The second step involves the synthesis of the triazole ring, which is achieved by reacting 1,2,4-triazole with 2-chloro-6-methoxy-pyridazine in the presence of a base. The final step involves the coupling of the pyridazine-triazole intermediate with the cyclopentylamine and the urea moiety to form this compound.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurological disorders, and infectious diseases. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurological disorders, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. In infectious diseases, this compound has been shown to inhibit the replication of the Zika virus.
Biochemische Analyse
Biochemical Properties
1-Cyclopentyl-3-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .
Molecular Mechanism
This compound is a novel CDK2 inhibitor . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2/c1-21-12-7-6-10-16-17-11(19(10)18-12)8-14-13(20)15-9-4-2-3-5-9/h6-7,9H,2-5,8H2,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXESAAENTWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)NC3CCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dichloro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2758373.png)


![1-[(3-Chloro-1-benzothiophen-2-yl)methyl]piperazine;dihydrochloride](/img/structure/B2758376.png)

![2-(benzylthio)-N-(2,4-dimethoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2758379.png)




![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2758388.png)
![3-(2-methoxyethyl)-2-[(2-phenylethyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2758390.png)

